molecular formula C13H11F3N2O B8426054 2-(3-Trifluoromethylphenyloxy)-6-(aminomethyl)-pyridine

2-(3-Trifluoromethylphenyloxy)-6-(aminomethyl)-pyridine

Cat. No. B8426054
M. Wt: 268.23 g/mol
InChI Key: UOBYXVOKZYLTGY-UHFFFAOYSA-N
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Patent
US06794336B2

Procedure details

3.00 g (11.4 mmol) of 2-(3-trifluoromethylphenyloxy)-6-cyanopyridine were dissolved in 120 ml of acetic acid, 300 mg of Pd (OH)2, 20% on charcoal, were added, and the mixture was hydrogenated at a hydrogen pressure of 17 bar for 3 h at room temperature. The catalyst was then removed by filtration, the organic phase was concentrated and the residue was taken up in water. This solution was washed with ethyl acetate, then adjusted to a pH of 10 using 2 N NaOH, and subjected to repeated extraction with ethyl acetate. The combined organic extracts were dried over MgSO4 and then evaporated to dryness.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd (OH)2
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]([O:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]#[N:17])[N:11]=2)[CH:6]=[CH:7][CH:8]=1.[H][H]>C(O)(=O)C>[F:18][C:2]([F:1])([F:19])[C:3]1[CH:4]=[C:5]([O:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][NH2:17])[N:11]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)OC1=NC(=CC=C1)C#N)(F)F
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Pd (OH)2
Quantity
300 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated
WASH
Type
WASH
Details
This solution was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)OC1=NC(=CC=C1)CN)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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